molecular formula C12H6BrNO2 B3032799 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 52559-36-1

6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3032799
CAS No.: 52559-36-1
M. Wt: 276.08 g/mol
InChI Key: APBIDAXJCGEEIS-UHFFFAOYSA-N
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Description

6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by the presence of a bromine atom at the 6th position and a dione functional group at the 1,3 positions of the benzo[de]isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the bromination of a suitable isoquinoline precursor. One common method is the bromination of 1H-benzo[de]isoquinoline-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted isoquinoline derivatives.

    Oxidation and Reduction: Formation of various oxidation states of the compound.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the bromine atom, leading to different reactivity and applications.

    6-Chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

    6-Fluoro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a fluorine atom, leading to unique electronic and steric effects.

Uniqueness

6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBIDAXJCGEEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308053
Record name 4-bromonaphthalene-1,8-dicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52559-36-1
Record name NSC201727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromonaphthalene-1,8-dicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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